Phenazo

Analytical Chemistry Spectrophotometry Magnesium Detection

For analysts quantifying trace magnesium in high-salt brines, generic azo dyes fail due to spectral interference & low sensitivity. Phenazo is the validated bis-azo reagent that forms a stable, specific Mg(II)-lake (λmax 580 nm). - Mg(II) complex color stable 60-80 min; Beer's law linearity 0.01-0.15 mg Mg/100 mL. - Effective in sensor-grade OBC polymer matrices for Cu(II) & Mg(II) optical detection. - Also a historical textile-dye reference standard (C.I. Direct Yellow 62 analogue). Supply: Multi-gram lots available; quote-based ordering with prompt global dispatch.

Molecular Formula C24H16N6O6
Molecular Weight 484.4 g/mol
CAS No. 3687-26-1
Cat. No. B1497784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenazo
CAS3687-26-1
SynonymsAzo Dine
Azo Gesic
Azo Natural
Azo Standard
Azo-Dine
Azo-Gesic
Azo-Natural
Azo-Standard
AzoDine
AzoGesic
AzoNatural
AzoStandard
Baridium
Geridium
Hydrochloride, Phenazopyridine
Phenazo
Phenazopyridine
Phenazopyridine Hydrochloride
Prodium
Pyridiate
Pyridium
Re Azo
Re-Azo
ReAzo
Urogesic
UTI Relief
Molecular FormulaC24H16N6O6
Molecular Weight484.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC=C(C=C4)O)[N+](=O)[O-])[N+](=O)[O-])O
InChIInChI=1S/C24H16N6O6/c31-19-7-3-17(4-8-19)25-27-21-11-1-15(13-23(21)29(33)34)16-2-12-22(24(14-16)30(35)36)28-26-18-5-9-20(32)10-6-18/h1-14,31-32H
InChIKeyIJNGMRAUFODTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenazo (CAS 3687-26-1): Technical Baseline and Chemical Identity for Analytical and Industrial Procurement


Phenazo (CAS 3687-26-1), chemically defined as 3,3'-dinitro-4,4'-bis(4-hydroxyphenylazo)biphenyl, is a synthetic bis-azo dye with the molecular formula C24H16N6O6 and a molecular weight of 484.42 g/mol . Its structure features two phenylazo chromophores linked to a central biphenyl core, resulting in strong light absorption and vivid coloration properties . This compound is distinct from the urinary analgesic phenazopyridine, with which it shares a common trade name but has a different CAS registry and chemical structure. Phenazo is primarily employed as an analytical reagent, most notably for the photometric determination of magnesium ions [1], and has historical applications as a textile dye [2].

Why Generic Substitution of Phenazo (CAS 3687-26-1) in Analytical and Industrial Applications Fails


Generic substitution of Phenazo is not feasible due to its unique chemical structure, which dictates specific chromogenic and metal-chelation properties that are not replicated by other azo dyes or magnesium-selective reagents . In analytical chemistry, its ability to form a stable, colored lake with magnesium(II) ions at an absorption maximum of 580 mμ is a direct function of its bis-azo and hydroxyl substitution pattern [1]. Using a different dye, such as a mono-azo or alternative chromophore, would result in a different absorption spectrum, altered sensitivity, and potential interference, invalidating established photometric protocols. Therefore, for applications requiring this precise analytical signature, Phenazo is irreplaceable.

Quantitative Evidence Guide for Phenazo (CAS 3687-26-1) Differentiation in Analytical and Industrial Applications


Phenazo's Spectrophotometric Specificity for Magnesium(II) Compared to Alternative Reagents

Phenazo is employed as a chromogenic reagent for the photometric determination of magnesium(II) ions. When compared to other common magnesium reagents like Eriochrome Black T or Titan Yellow, Phenazo forms a distinct blue-violet lake with Mg(II) in an alkaline medium that absorbs maximally at 580 mμ [1]. This specific absorption peak provides a quantifiable basis for detection and quantification in a spectrophotometer.

Analytical Chemistry Spectrophotometry Magnesium Detection

Phenazo's Distinct Metal-Ion Binding Profile: Selectivity for Mg(II) Over Cu(II)

Research on microporous block copolymers modified with Phenazo demonstrates its selective binding affinity for different metal ions. When immobilized, Phenazo was shown to effectively interact with copper(II) ions and, in an alkaline environment, form a blue-violet adsorption compound specifically with magnesium(II) ions [1]. This selectivity is a key differentiator from non-specific or broadly chelating dyes.

Analytical Chemistry Metal Chelation Sensor Materials

Phenazo's Role in Producing a Broad Color Gamut on Cotton Yarn

A historical dye sample book provides direct evidence of Phenazo's industrial application as a dye, showcasing its ability to produce a wide range of colors on cotton yarn, including various shades of orange, scarlet, blue, green, brown, and black [1]. This broad color gamut is a functional characteristic arising from its specific chromophoric structure.

Textile Chemistry Dye Chemistry Color Gamut

Key Research and Industrial Application Scenarios for Phenazo (CAS 3687-26-1)


Quantitative Analysis of Magnesium in Brine and Food Samples

In analytical laboratories, Phenazo can be employed for the precise photometric determination of magnesium content in high-salt matrices like common salt or brine [1]. Its specific reaction with Mg(II) to form a colored complex with an absorption maximum at 580 mμ allows for quantification using a standard spectrophotometer, making it a valuable tool for quality control in food processing and chemical manufacturing.

Development of Selective Metal-Ion Sorbents and Sensors

Researchers developing advanced materials for environmental monitoring or analytical chemistry can utilize Phenazo's selective binding properties [2]. Its ability to form distinct complexes with Mg(II) and Cu(II) when immobilized in polymer matrices makes it a suitable functional ligand for designing optical sensors or sorbents for these specific metal ions.

Reference Standard for Azo-Dye Spectral Studies and Material Development

Due to its well-defined bis-azo structure , Phenazo serves as a valuable reference compound in academic and industrial research focused on the structure-property relationships of dyes. Its known molecular weight, formula, and spectral characteristics make it a reliable benchmark for studying the photophysics of azo chromophores, developing new pigments, or validating computational chemistry models.

Historical Textile Chemistry and Conservation Science

Conservation scientists and historians analyzing historical textile artifacts may encounter Phenazo as a dye [3]. Its documented use in producing a wide range of colors on cotton yarn provides a crucial reference point for identifying and understanding the dyeing techniques and material culture of the period, aiding in authentication and preservation efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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